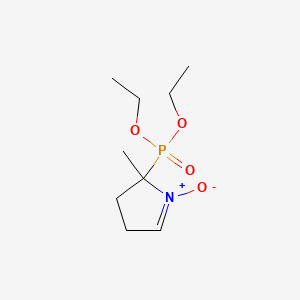

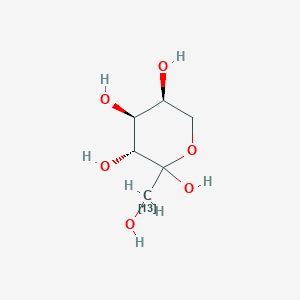

![molecular formula C20H30N4O6S2Zn B1146244 zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate CAS No. 151728-40-4](/img/structure/B1146244.png)

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc L-ascorbate is a compound formed by the combination of zinc and L-ascorbic acid (vitamin C). It is known for its antioxidant properties and its role in various biological processes. Zinc L-ascorbate is used in both medical and industrial applications due to its unique properties, including its ability to support immune function and promote tissue regeneration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Zinc L-ascorbate can be synthesized through the reaction of zinc acetate with L-ascorbic acid in an aqueous medium under ambient conditions. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where x, y, and z are the smallest positive integers .

Industrial Production Methods

In industrial settings, zinc L-ascorbate is produced by combining pharmaceutical-grade zinc and L-ascorbic acid. The process ensures enhanced bioavailability and optimal absorption of both zinc and ascorbic acid .

Analyse Chemischer Reaktionen

Types of Reactions

Zinc L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and complexation. It acts as a cofactor for a large family of dioxygenases, which control transcription, formation of the extracellular matrix, and epigenetic processes of histone and DNA demethylation .

Common Reagents and Conditions

Common reagents used in reactions involving zinc L-ascorbate include iron (III) ions, which are reduced by ascorbate to facilitate cellular uptake of iron . The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature.

Major Products

The major products formed from reactions involving zinc L-ascorbate include reduced iron (II) ions and various epigenetic regulators, such as α-ketoglutarate and other citric acid cycle intermediates .

Wissenschaftliche Forschungsanwendungen

Zinc L-ascorbate has a wide range of scientific research applications:

Wirkmechanismus

Zinc L-ascorbate exerts its effects through several mechanisms:

Antioxidant Activity: It acts as a scavenger of reactive oxygen species, reducing oxidative stress in cells.

Cofactor for Dioxygenases: It serves as a cofactor for enzymes involved in transcription, extracellular matrix formation, and epigenetic regulation.

Immune Support: Zinc L-ascorbate supports the function of immune cells, such as neutrophils and macrophages, and enhances the production of interferons and antibodies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Zinc Gluconate: Another zinc compound used for immune support and wound healing.

Zinc Sulfate: Commonly used in supplements and as a treatment for zinc deficiency.

Magnesium Ascorbate: A combination of magnesium and ascorbic acid, used for its antioxidant properties.

Uniqueness

Zinc L-ascorbate is unique due to its dual role as both a zinc and vitamin C supplement. This combination enhances its bioavailability and effectiveness in supporting immune function and promoting tissue regeneration .

Eigenschaften

IUPAC Name |

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOCRQIOQJQMSC-RXSVEWSESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)